REACTION_SMILES
|
[CH3:17][CH:18]1[CH:19]([OH:20])[CH:21]([OH:22])[CH:23]([OH:24])[CH:25]([OH:26])[O:27]1.[CH3:1][CH:2]1[O:3][CH:4]([OH:5])[CH:6]([OH:7])[CH:8]([OH:9])[CH:10]1[OH:11].[CH3:28][N:29]([c:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1)[CH3:36].[O:12]=[CH:13][N:14]([CH3:15])[CH3:16].[cH:37]1[cH:38][cH:39][n:40][cH:41][cH:42]1>>[CH3:1][CH:2]([OH:3])[CH:10]([CH:8]([CH:6]([CH:4]=[O:5])[OH:7])[OH:9])[OH:11]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1OC(O)C(O)C(O)C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1OC(O)C(O)C(O)C1O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(O)C(O)C(O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][CH:18]1[CH:19]([OH:20])[CH:21]([OH:22])[CH:23]([OH:24])[CH:25]([OH:26])[O:27]1.[CH3:1][CH:2]1[O:3][CH:4]([OH:5])[CH:6]([OH:7])[CH:8]([OH:9])[CH:10]1[OH:11].[CH3:28][N:29]([c:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1)[CH3:36].[O:12]=[CH:13][N:14]([CH3:15])[CH3:16].[cH:37]1[cH:38][cH:39][n:40][cH:41][cH:42]1>>[CH3:1][CH:2]([OH:3])[CH:10]([CH:8]([CH:6]([CH:4]=[O:5])[OH:7])[OH:9])[OH:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1OC(O)C(O)C(O)C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1OC(O)C(O)C(O)C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(O)C(O)C(O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |